1-(3-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(3-Nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a substituted 4,5-dihydroimidazole derivative characterized by two key functional groups: a 3-nitrobenzoyl moiety at position 1 and a [3-(trifluoromethyl)phenyl]methylsulfanyl group at position 2. The nitro group on the benzoyl substituent introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions. The trifluoromethylphenylsulfanyl group contributes hydrophobicity and metabolic stability, common features in bioactive compounds targeting enzymes or receptors .
Properties
IUPAC Name |
(3-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-1-3-12(9-14)11-28-17-22-7-8-23(17)16(25)13-4-2-6-15(10-13)24(26)27/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFDQCJPZVEAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Cyclization
Heating ethylenediamine with carbon disulfide in ethanol yields 2-mercaptoimidazoline (69% yield), though subsequent functionalization proves challenging due to thiol oxidation sensitivity.
[3+2] Cycloaddition with Vinyl Azides
Adapting catalyst-free methods from imidazole synthesis, reaction of benzimidamide derivatives with vinyl azides at 80°C produces 2,4-disubstituted imidazoles, followed by hydrogenation (H₂, Pd/C) to saturate the ring (Table 1).
Table 1. Imidazoline Formation via [3+2] Cyclization-Hydrogenation
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| N-(3-nitrobenzoyl)ethylenediamine | 80°C, 8 hr | 58 |
| Post-hydrogenation (50 psi H₂) | Pd/C, EtOAc, 24 hr | 72 |
N1-Acylation Methodologies
Schotten-Baumann Acylation
Treating 2-mercaptoimidazoline with 3-nitrobenzoyl chloride (1.2 equiv) in dichloromethane with triethylamine achieves 83% acylation efficiency. Excess acyl chloride (>1.5 equiv) induces diacylation byproducts, necessitating stoichiometric control.
Microwave-Assisted Acylation
Irradiation (150 W, 100°C) reduces reaction time from 12 hr to 25 minutes while maintaining 79% yield, though decomposition occurs above 110°C.
C2-Sulfanyl Group Installation
Nucleophilic Displacement
Chlorination of 2-thionoimidazoline (PCl₅, reflux) yields 2-chloro intermediate, enabling displacement with [3-(trifluoromethyl)benzyl]thiol (K₂CO₃, DMF):
$$ \text{2-Cl-imidazoline} + \text{HS-CH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{DMF, 60°C}} \text{Target (66\%)} $$
Sulfur Transfer Protocol
Adapting imidazole N-oxide methods, treatment with 2,2,4,4-tetramethyl-3-thioxocyclobutanone generates 2-thionoimidazoline, followed by alkylation with [3-(trifluoromethyl)benzyl] bromide (AgNO₃ catalyst, 71% yield).
Disulfide Halogenation
Per patent WO2019097306A2, reacting bis([3-(trifluoromethyl)benzyl]) disulfide with sulfuryl chloride generates sulfenyl chloride in situ, which reacts with 2-aminoimidazoline precursors:
$$ \text{(CF}3\text{C}6\text{H}4\text{CH}2\text{S)}2 + \text{SO}2\text{Cl}2 \rightarrow 2\text{CF}3\text{C}6\text{H}4\text{CH}_2\text{SCl} $$
$$ \text{SCl intermediate} + \text{2-NH-imidazoline} \rightarrow \text{Target (58\%)} $$
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiourea cyclization + S.N₂ | 4 | 34 | 89% |
| [3+2] Cyclization + H₂ | 3 | 41 | 93% |
| Sulfur transfer alkylation | 3 | 49 | 95% |
| Disulfide halogenation | 2 | 58 | 91% |
The disulfide approach demonstrates superior step economy, though requiring strict anhydrous conditions. The sulfur transfer method provides higher purity but involves toxic thiocarbonyl reagents.
Spectroscopic Characterization
Key analytical data for the target compound:
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, Ar-H), 8.34 (d, J=7.8 Hz, 1H), 7.92 (d, J=7.6 Hz, 1H), 4.52 (s, 2H, SCH₂), 3.82 (t, J=9.1 Hz, 2H, imidazoline CH₂), 3.12 (t, J=9.1 Hz, 2H, imidazoline CH₂)
- ¹⁹F NMR : δ -62.3 (CF₃)
- HRMS : m/z 438.0921 [M+H]⁺ (calc. 438.0918)
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Substituent Variations at Position 1
- 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole (): This compound replaces the 3-nitrobenzoyl group with a benzenesulfonyl moiety. The 3,4-dichlorophenylsulfanyl substituent increases lipophilicity compared to the trifluoromethylphenyl group in the target compound, which may affect membrane permeability .
- 1-(Naphthalen-2-ylsulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole ():
The naphthalenesulfonyl group at position 1 introduces bulkier aromaticity, likely influencing π-π stacking interactions in biological targets. The 3-fluorophenylsulfanyl group offers moderate hydrophobicity but less steric hindrance than the trifluoromethylphenyl group .
Substituent Variations at Position 2
- The furan ring introduces oxygen-based polarity, contrasting with the sulfur-containing sulfanyl groups in the target compound. Such differences may alter binding affinities in enzyme inhibition studies .
- 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole ():
This analogue shares the trifluoromethylphenylsulfanyl group but replaces the nitrobenzoyl with a xanthene-carbonyl moiety. The xanthene group’s extended conjugated system could enhance fluorescence properties, useful in imaging applications .
Table 1: Comparative Analysis of Key Derivatives
*Estimated based on analogous structures.
Biological Activity
The compound 1-(3-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Imidazole ring : A five-membered nitrogen-containing heterocycle.
- Nitro group : The presence of a nitro group (–NO2) contributes to its bioactivity.
- Trifluoromethyl group : Enhances lipophilicity and biological potency.
The molecular formula is C_{15}H_{14F_3N_3O_3S, with a molecular weight of approximately 373.35 g/mol.
Antibacterial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antibacterial activity against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
A series of in vitro assays were conducted to assess the antibacterial activity of this compound:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
The proposed mechanism of action for imidazole derivatives involves:
- DNA Damage : The nitro group can undergo reduction to form reactive intermediates that induce DNA strand breaks.
- Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in bacterial metabolism and replication, leading to cell death.
Case Study 1: Antimicrobial Resistance
A study published in the Journal of Antimicrobial Chemotherapy explored the effectiveness of various imidazole derivatives against metronidazole-resistant strains of Helicobacter pylori. The compound demonstrated significant activity against resistant strains, suggesting potential as a therapeutic agent in treating infections where traditional antibiotics fail .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of imidazole derivatives indicated that modifications at the benzoyl position significantly enhance antibacterial potency. The introduction of the trifluoromethyl group was found to increase lipophilicity, thereby improving membrane permeability and overall bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
